N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3OS/c26-20-10-11-22-23(14-20)31-25(28-22)29(16-17-5-4-12-27-15-17)24(30)13-19-8-3-7-18-6-1-2-9-21(18)19/h1-12,14-15H,13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAIIGMCJPVHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a chlorinating agent to introduce the chloro group at the 6-position.
Acylation: The benzothiazole core is then acylated with an appropriate acyl chloride to introduce the acetamide group.
Coupling with Naphthalene and Pyridine Derivatives: The final steps involve coupling the intermediate with naphthalene and pyridine derivatives under specific conditions, such as using a base and a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas for chlorination, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has been identified as a promising candidate for antimicrobial activity, particularly against Mycobacterium tuberculosis. Research indicates that it inhibits the enzyme DprE1, essential for the cell wall biosynthesis of the bacteria. This inhibition disrupts cell integrity, leading to bacterial death and showcasing its potential as an anti-tubercular agent .
Anticancer Activity
Benzothiazole derivatives, including this compound, have been extensively studied for their anticancer properties. The presence of the benzothiazole moiety enhances the pharmacological effects against various cancer cell lines. Studies have shown that compounds with similar scaffolds exhibit significant cytotoxicity against cancer cells, making them valuable in drug development .
Materials Science
Synthesis of Advanced Materials
The unique structural characteristics of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide make it suitable for use in synthesizing advanced materials. Its derivatives can be utilized in the production of polymers and nanomaterials due to their enhanced mechanical and thermal properties. The compound's reactivity allows for the formation of various functionalized materials which can be tailored for specific applications in electronics and coatings .
Biological Studies
Enzyme Inhibition Studies
This compound is employed in biological studies focusing on enzyme inhibition and protein-ligand interactions. By examining its binding affinity to target enzymes, researchers can gain insights into its mechanism of action and explore its therapeutic potential further. The interaction with DprE1 not only highlights its antibacterial properties but also opens avenues for studying its effects on other biological pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Mycobacterium tuberculosis growth through DprE1 inhibition. |
| Study 2 | Anticancer Properties | Showed cytotoxic effects on multiple cancer cell lines, indicating potential as an anticancer agent. |
| Study 3 | Material Synthesis | Successfully synthesized polymer composites using derivatives of the compound, showcasing enhanced material properties. |
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
Pathways: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
a. N-[6-(Pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (2WJ)
- Structure : Lacks the naphthalene and pyridinylmethyl groups. The pyridin-3-yl substituent is directly attached to the benzothiazole’s 6-position.
- Properties: Reduced hydrophobicity compared to the target compound (logP ~2.8 vs. ~4.2 estimated).
- Activity : Reported in kinase inhibition assays but with lower IC₅₀ values than naphthalene-containing analogues, suggesting the naphthalene’s role in enhancing target engagement .
b. N-(1,3-Benzothiazol-2-yl)-2-chloro-acetamide
- Synthesis: Prepared via reaction of 2-aminobenzothiazole with chloroacetyl chloride (yield: 91%) .
- Activity : Demonstrates moderate antimicrobial activity (MIC: 32 µg/mL against S. aureus), highlighting the necessity of extended aromatic systems (e.g., naphthalene) for improved potency .
Analogues with Naphthalene Moieties
a. 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Replaces benzothiazole with a thiazole ring.
- Crystallography : The naphthalene and thiazole systems adopt a near-planar conformation, facilitating intercalation with DNA or enzyme pockets. This contrasts with the twisted conformation observed in benzothiazole-naphthalene hybrids due to steric effects .
- Activity : Exhibits weak anticancer activity (IC₅₀ >50 µM), underscoring the benzothiazole’s superiority in drug design .
b. N-{[5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(naphthalen-1-yl)acetamide (BG14975)
- Structure : Shares the naphthalen-1-yl and pyridinylmethyl groups but uses a pyrazole-substituted pyridine instead of benzothiazole.
- Molecular Weight : 356.42 g/mol (vs. ~435 g/mol for the target compound). The lower weight may improve bioavailability but reduce target specificity .
Pharmacokinetic and Physicochemical Comparisons
Key Observations :
Synergistic Effects : The combination of 6-Cl (electron-withdrawing) and naphthalene (electron-rich) may create a polarized binding interface, enhancing interactions with charged residues in biological targets .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound belongs to the benzothiazole family, characterized by its unique structural features that include a chloro group and naphthalene moiety. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole with naphthalene derivatives in the presence of coupling agents and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.
Biological Activity Overview
The biological activity of this compound has been investigated for various therapeutic potentials:
Antimicrobial Activity
Research indicates that compounds with benzothiazole scaffolds exhibit significant antimicrobial properties. Studies have shown that similar benzothiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 10 μg/mL . Although specific data for this compound is limited, its structural analogs suggest a potential for similar activity.
Anticancer Properties
Benzothiazole derivatives are known for their anticancer properties. A study highlighted that certain substituted benzothiazoles demonstrated cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound under discussion may share these properties due to its structural similarities.
Anti-inflammatory Effects
Compounds within this class have also been explored for anti-inflammatory activities. Research on related benzothiazoles has shown promise in reducing inflammation markers, indicating that this compound may warrant further investigation in this area .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazole derivatives:
- Antitubercular Activity : A series of novel benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited IC50 values as low as 1.35 μM, suggesting that similar derivatives could be effective against tuberculosis .
- Cytotoxicity Studies : Compounds with similar structures were tested on human embryonic kidney cells (HEK-293), showing low toxicity levels. This suggests a favorable safety profile for further development in therapeutic applications .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
